molecular formula C7H14O2Si B2519639 1-(Trimethylsilyl)cyclopropanecarboxylic acid CAS No. 31469-29-1

1-(Trimethylsilyl)cyclopropanecarboxylic acid

Cat. No. B2519639
CAS RN: 31469-29-1
M. Wt: 158.272
InChI Key: MKPDOHYDQLLZBU-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclopropanecarboxylic acid, also known as TSCCA, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that can be used in a variety of synthetic reactions, making it a valuable tool for researchers.

Scientific Research Applications

Tribology

  • Specific Scientific Field: Tribology
  • Summary of the Application: “1-(Trimethylsilyl)cyclopropanecarboxylic acid” (CPCa) has been used as a model additive in tribological studies. It can readily react under the combined effect of flash heating and stress in steel tribocontacts to form tribopolymers, which can lead to a marked improvement in tribological performance .
  • Methods of Application or Experimental Procedures: Four lubricant additives, including CPCa, were dissolved in an ester base oil and studied. The additives were chosen based on their chemical structural modifications to understand how these changes may impact the formation of tribopolymers and hence friction and wear properties .
  • Summary of Results or Outcomes: The friction and wear rate using these additives rank in the order of CPDCa < CBDCa < CPCa < CBCa. Raman spectroscopy analysis reveals that these additive molecules form tribopolymer films at the contact area .

Chemical Industry

  • Specific Scientific Field: Chemical Industry
  • Summary of the Application: “1-(Trimethylsilyl)cyclopropanecarboxylic acid” is a valuable building block in the chemical industry for the synthesis of various other compounds . Its unique structure and reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific derivative being synthesized. However, common reactions involving carboxylic acids include esterification (reaction with an alcohol to form an ester), amidation (reaction with an amine to form an amide), and reduction (reaction with a reducing agent to form an alcohol) .
  • Summary of Results or Outcomes: The outcomes of these reactions are the formation of a variety of derivatives, each with its own unique properties and potential applications .

Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: “1-(Trimethylsilyl)cyclopropanecarboxylic acid” serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure and reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific derivative being synthesized. However, common reactions involving carboxylic acids include esterification (reaction with an alcohol to form an ester), amidation (reaction with an amine to form an amide), and reduction (reaction with a reducing agent to form an alcohol) .
  • Summary of Results or Outcomes: The outcomes of these reactions are the formation of a variety of pharmaceutical compounds, each with its own unique properties and potential applications .

properties

IUPAC Name

1-trimethylsilylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDOHYDQLLZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)cyclopropanecarboxylic acid

CAS RN

31469-29-1
Record name 1-(trimethylsilyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
LA Paquette, T Uchida, JC Gallucci - Journal of the American …, 1984 - ACS Publications
2, 2-Diphenylcyclopropanecarboxylic acid was silylated at the 1-position and this product was resolved with/-cinchonidine. The resulting optically active acid was transformed into (-)-2, 2…
Number of citations: 28 pubs.acs.org

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